molecular formula C11H13N5O2 B13369170 2-[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]propan-2-amine

2-[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]propan-2-amine

Cat. No.: B13369170
M. Wt: 247.25 g/mol
InChI Key: SSWRLPGQLLAIAY-UHFFFAOYSA-N
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Description

2-[1-(1,3-Benzodioxol-5-yl)-1H-tetrazol-5-yl]propan-2-amine is a synthetic compound featuring a 1,3-benzodioxol (methylenedioxy) group linked to a tetrazole ring, which is further connected to a propan-2-amine moiety. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, distinguishes this compound from traditional amphetamine derivatives.

Properties

Molecular Formula

C11H13N5O2

Molecular Weight

247.25 g/mol

IUPAC Name

2-[1-(1,3-benzodioxol-5-yl)tetrazol-5-yl]propan-2-amine

InChI

InChI=1S/C11H13N5O2/c1-11(2,12)10-13-14-15-16(10)7-3-4-8-9(5-7)18-6-17-8/h3-5H,6,12H2,1-2H3

InChI Key

SSWRLPGQLLAIAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NN=NN1C2=CC3=C(C=C2)OCO3)N

Origin of Product

United States

Preparation Methods

Synthesis of Tetrazole Ring

Tetrazole rings can be synthesized using various methods, including the Ugi-azide reaction, which is a multicomponent reaction involving azides, isocyanides, and aldehydes. This method allows for the efficient synthesis of 1,5-disubstituted tetrazoles under mild conditions.

Attachment to Benzodioxole Group

The benzodioxole group can be attached to the tetrazole ring through a series of reactions involving functional group transformations. Typically, this involves the use of coupling agents or direct condensation reactions.

Attachment to Propan-2-amine

The final step involves attaching the tetrazole-benzodioxole moiety to the propan-2-amine chain. This can be achieved through nucleophilic substitution or reductive amination reactions.

Experimental Procedures

Materials Needed

Synthesis Steps

Data Analysis

Step Reagents Conditions Yield
Tetrazole Synthesis Azide, Isocyanide, Aldehyde Room Temperature, MeOH 70-90%
Coupling to Benzodioxole EDCI, HOBt, DMF 0°C to RT, 2 hours 80-95%
Coupling to Propan-2-amine NaBH₃CN, MeOH RT, 24 hours 85-90%

Chemical Reactions Analysis

1-[1-(1,3-Benzodioxol-5-yl)-1H-tetraazol-5-yl]-1-methylethylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the benzodioxole ring, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and protein binding.

    Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]-1-methylethylamine involves its interaction with specific molecular targets. For instance, it may modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis. This mechanism is particularly relevant in its anticancer applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s unique combination of benzodioxol, tetrazole, and propan-2-amine groups differentiates it from other phenethylamine derivatives. Below is a comparative analysis of its molecular attributes and pharmacological implications relative to structurally related compounds.

Table 1: Structural and Pharmacological Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activity
Target Compound C10H12N4O2 236.23 Benzodioxol, tetrazole, propan-2-amine Hypothesized stimulant (based on analogs)
MDA (3,4-Methylenedioxyamphetamine) C10H13NO2 179.22 Benzodioxol, propan-2-amine Stimulant, entactogen, serotonin releaser
DMMDA-2 C12H17NO4 239.27 Dimethoxy benzodioxol, propan-2-amine Hallucinogenic, likely 5-HT2A agonist
Methylone C11H13NO3 207.23 Benzodioxol, β-keto, methylamino Serotonin/dopamine reuptake inhibitor
Eutylone C12H15NO3 221.25 Benzodioxol, β-keto, ethylamino Dopamine/norepinephrine reuptake inhibitor

Functional Implications of Structural Differences

Tetrazole vs.

Benzodioxol Modifications: Substituents on the benzodioxol ring significantly influence activity. For example, DMMDA-2’s dimethoxy groups enhance hallucinogenic effects via 5-HT2A receptor interactions, whereas the unsubstituted benzodioxol in MDA favors dopamine/serotonin release .

Research Findings and Hypotheses

Monoamine Transporter Interactions

While direct data are unavailable, analogs suggest possible interactions:

  • Dopamine Transporter (DAT): The tetrazole’s electronegativity might reduce DAT affinity compared to cathinones (e.g., eutylone), which exhibit strong DAT blockade .
  • Serotonin Transporter (SERT) : The benzodioxol group, as seen in MDA, could promote serotonin release, but steric hindrance from the tetrazole may attenuate this effect .

Psychostimulant vs. Entactogen Profiles

  • However, the tetrazole’s bulkiness might shift activity toward stimulant effects, akin to simpler amphetamines .

Toxicity and Metabolism

  • Cytochrome P450 Interactions : The tetrazole ring could inhibit CYP enzymes, increasing the risk of drug-drug interactions .
  • Neurotoxicity: Unlike β-keto cathinones (e.g., methylone), the absence of a carbonyl group may reduce oxidative stress-mediated neurotoxicity .

Biological Activity

2-[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]propan-2-amine is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C12H14N4O3\text{C}_{12}\text{H}_{14}\text{N}_{4}\text{O}_{3}

This structure features a benzodioxole moiety and a tetrazole ring, which are known to contribute to various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The tetrazole ring is known for its ability to mimic carboxylic acids, allowing it to interact with biological targets effectively.

Key Mechanisms:

  • Receptor Modulation: The compound may act as a modulator of neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Enzyme Inhibition: It has potential as an inhibitor of certain enzymes involved in metabolic processes, which could lead to therapeutic effects in various diseases.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antidepressant Activity: Studies suggest that compounds with similar structures can exhibit antidepressant-like effects in animal models.
  • Antinociceptive Properties: The compound may reduce pain perception through modulation of pain pathways.
  • Antitumor Activity: Preliminary data indicate potential cytotoxic effects against certain cancer cell lines.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and derivatives:

StudyFindings
Umesha et al. (2009)Reported that derivatives of benzodioxole show significant antioxidant and antimicrobial activities, suggesting similar potential for the target compound .
Singh et al. (2016)Identified structural analogs with notable antitumor properties, supporting the hypothesis that modifications in the benzodioxole structure can enhance biological activity .
Recent Pharmacological ReviewSummarized various pyrazole derivatives' activities, indicating a trend where modifications lead to enhanced receptor affinity and biological efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]propan-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols. For example, tetrazole rings can be synthesized via [1,3]-dipolar cycloaddition between nitriles and sodium azide under acidic conditions, followed by coupling with a benzodioxol-substituted intermediate. Reaction optimization includes varying catalysts (e.g., ZnBr₂), temperature (80–120°C), and solvent systems (e.g., DMF/water). Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures purity. Analogous tetrazole synthesis methods are detailed in studies on structurally related compounds .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and amine proton integration.
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
    Cross-referencing with PubChem data for analogous compounds (e.g., benzimidazole derivatives) ensures alignment with expected spectral profiles .

Q. What in vitro assays are suitable for initial bioactivity screening against neurological targets?

  • Methodological Answer : Prioritize assays based on structural motifs:

  • Monoamine oxidase (MAO) inhibition assays (fluorometric or spectrophotometric), given the benzodioxol group’s historical relevance in MAO inhibitors.
  • Dopamine/serotonin receptor binding studies using radiolabeled ligands (e.g., [³H]-spiperidone).
    Oxadiazole and triazole analogs have shown activity in similar assays, suggesting methodological parallels .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity with neurological targets?

  • Methodological Answer :

  • Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of targets like MAO-B or 5-HT₂A receptors.
  • Validate predictions with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability over 100 ns.
  • Compare results with oxadiazole-containing ligands, which exhibit strong π-π stacking and hydrogen-bond interactions in analogous studies .

Q. How can contradictory data on metabolic stability in preclinical studies be resolved?

  • Methodological Answer :

  • Conduct in vitro microsomal stability assays (human/rat liver microsomes) with LC-MS quantification.
  • Test pH-dependent stability (pH 1.2–7.4) to simulate gastrointestinal conditions.
  • Cross-validate using hepatocyte incubation models to identify enzyme-specific degradation pathways. Contradictions may arise from interspecies metabolic differences, as noted in toxicology profiles of related amines .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

  • Methodological Answer :

  • Synthesize analogs with substitutions on the benzodioxol (e.g., halogenation) or tetrazole (e.g., methyl/ethyl groups) rings.
  • Test analogs in dose-response assays (IC₅₀/EC₅₀) for target selectivity.
  • Use QSAR models (DRAGON descriptors) to correlate electronic/steric properties with activity. Benzimidazole derivatives with similar substituents have demonstrated SAR trends in kinase inhibition studies .

Q. What in vivo models are appropriate for evaluating neuropharmacological effects?

  • Methodological Answer :

  • Rodent models : Assess antidepressant/anxiolytic activity in forced swim (FST) or elevated plus maze (EPM) tests.
  • Dosage : Administer 10–50 mg/kg (oral/i.p.) with pharmacokinetic profiling (plasma/brain tissue LC-MS).
  • Include positive controls (e.g., fluoxetine for serotonin modulation) and monitor off-target effects via histopathology. Benzodioxol analogs have been evaluated in similar neurobehavioral paradigms .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :

  • Store lyophilized samples at -20°C under inert gas (argon) to prevent amine oxidation.
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis.
  • Avoid aqueous solutions unless buffered (pH 6–7), as noted in safety guidelines for structurally related amines .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

  • Methodological Answer :

  • Re-evaluate assay conditions (e.g., ATP concentration in kinase assays, cell line variability).
  • Perform meta-analysis of published data to identify outliers or methodological biases.
  • Replicate experiments using standardized protocols (e.g., NIH/EMA guidelines). Contradictions in oxadiazole bioactivity studies were resolved through harmonized assay conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.